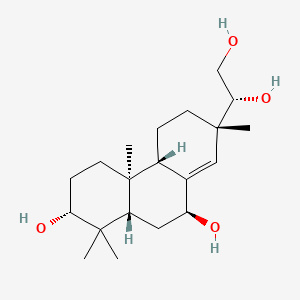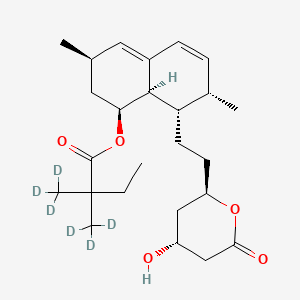
Simvastatine-d6
Vue d'ensemble
Description
La Simvastatine-d6 est une forme deutérée de la simvastatine, un médicament hypolipidémiant appartenant à la classe des statines. Elle est principalement utilisée comme étalon interne pour la quantification de la simvastatine dans diverses applications analytiques. Le composé est caractérisé par la présence de six atomes de deutérium, qui remplacent six atomes d'hydrogène dans la molécule de simvastatine, offrant une stabilité et une traçabilité accrues dans les analyses par spectrométrie de masse .
Applications De Recherche Scientifique
Simvastatin-d6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of simvastatin and its metabolites.
Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of simvastatin in biological systems.
Biomedical Research: Investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Industrial Applications: Utilized in the development and quality control of pharmaceutical formulations containing simvastatin .
Mécanisme D'action
Target of Action
Simvastatin-d6, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin-d6 effectively reduces the synthesis of cholesterol, thereby lowering lipid levels and reducing the risk of cardiovascular events .
Mode of Action
Simvastatin-d6 is a prodrug that is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by simvastatin-d6 is the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin-d6 disrupts the conversion of HMG-CoA to mevalonic acid, a key step in this pathway . This leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . Additionally, simvastatin-d6 can also influence the expression of genes related to de novo synthesis of triacylglycerols and phospholipids .
Pharmacokinetics
Simvastatin-d6, like other statins, exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is absorbed and distributed in the body, where it is metabolized primarily by cytochrome P450 (CYP) 3A4 . The bioavailability of simvastatin is relatively low, around 5% . It is worth noting that the lipophilicity of simvastatin allows it to enter cells directly .
Result of Action
The primary molecular effect of simvastatin-d6 is the reduction of cholesterol levels in the body . This results in a decrease in the levels of LDL and VLDL, often referred to as “bad cholesterol” due to their association with cardiovascular disease . On a cellular level, simvastatin-d6 has been shown to induce pyroptosis, a form of programmed cell death, in certain cancer cells . It also leads to the accumulation of cytosolic lipid droplets within cells, which might contribute to its antiproliferative effects .
Action Environment
Environmental factors can influence the action of simvastatin-d6. For instance, the presence of certain bile acids can augment the bioaccumulation of simvastatin-d6 in probiotic bacteria . Moreover, simvastatin-d6 has been detected in various waters, indicating its potential as an environmental pollutant . This environmental presence could potentially affect non-target aquatic organisms, disrupting their antioxidant-related genes
Analyse Biochimique
Biochemical Properties
Simvastatin-d6 interacts with various enzymes and proteins in the body. It is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . By inhibiting this enzyme, simvastatin-d6 reduces the production of cholesterol in the body .
Cellular Effects
Simvastatin-d6 has significant effects on various types of cells and cellular processes. It has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells . It also improves endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .
Molecular Mechanism
Simvastatin-d6 exerts its effects at the molecular level through various mechanisms. It is a prodrug that is hydrolyzed in vivo to generate the active simvastatin acid, which is structurally similar to HMG-CoA . This allows it to competitively inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis . Additionally, simvastatin-d6 has been shown to suppress TLR4/MyD88/NF-ĸB signaling, causing an immune response shift to an anti-inflammatory response .
Temporal Effects in Laboratory Settings
Over time, simvastatin-d6 has been observed to have varying effects in laboratory settings. For instance, long-term exposure to statins, including simvastatin-d6, has been associated with a statistically significant increase in the risk of new onset type 2 diabetes .
Dosage Effects in Animal Models
The effects of simvastatin-d6 vary with different dosages in animal models. For instance, in a study on the effects of simvastatin on neurodevelopmental disorders, it was found that simvastatin at a dose of 40 mg should be avoided in decompensated cirrhosis, while simvastatin 20 mg or other statins based on small study sample size were found to be safe .
Metabolic Pathways
Simvastatin-d6 is involved in the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Transport and Distribution
Simvastatin-d6 is transported and distributed within cells and tissues. It is known to be transported into bacteria cells leading to a drug bioaccumulation over time, which is augmented upon addition of bile acids .
Subcellular Localization
Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it can be inferred that simvastatin-d6 may localize to this organelle to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la simvastatine-d6 implique l'incorporation d'atomes de deutérium dans la molécule de simvastatine. Cela peut être réalisé par différentes méthodes, notamment les réactions d'échange deutérium et l'utilisation de réactifs deutérés. Une approche courante est la réaction d'échange hydrogène-deutérium, où la simvastatine est traitée avec du gaz deutérium en présence d'un catalyseur, ce qui entraîne le remplacement des atomes d'hydrogène par des atomes de deutérium .
Méthodes de production industrielle
La production industrielle de la this compound implique généralement des réactions d'échange deutérium à grande échelleLes conditions de réaction, telles que la température, la pression et le type de catalyseur, sont optimisées pour atteindre des rendements et une pureté élevés du produit deutéré .
Analyse Des Réactions Chimiques
Types de réactions
La simvastatine-d6 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour les applications analytiques du composé et son rôle d'étalon interne.
Réactifs et conditions courants
Oxydation : La this compound peut être oxydée en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution conduisent à la formation de dérivés substitués avec différents groupes fonctionnels .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi ses principales applications, on trouve :
Chimie analytique : Utilisée comme étalon interne en spectrométrie de masse pour la quantification de la simvastatine et de ses métabolites.
Pharmacocinétique : Utilisée dans les études pharmacocinétiques pour suivre l'absorption, la distribution, le métabolisme et l'excrétion de la simvastatine dans les systèmes biologiques.
Recherche biomédicale : Étudiée pour ses effets thérapeutiques potentiels dans diverses maladies, notamment les maladies cardiovasculaires, le cancer et les troubles neurodégénératifs.
Applications industrielles : Utilisée dans le développement et le contrôle qualité des formulations pharmaceutiques contenant de la simvastatine .
Mécanisme d'action
La this compound exerce ses effets en inhibant l'enzyme hydroxymethylglutaryl-coenzyme A réductase. Cette enzyme catalyse la conversion de l'hydroxymethylglutaryl-coenzyme A en acide mévalonique, une étape clé dans la biosynthèse du cholestérol. En inhibant cette enzyme, la this compound réduit la production de cholestérol dans le foie, ce qui entraîne une diminution des taux de cholestérol plasmatique. Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la régulation du métabolisme lipidique et la modulation de diverses voies de signalisation liées à l'homéostasie du cholestérol .
Comparaison Avec Des Composés Similaires
La simvastatine-d6 est unique en raison de sa nature deutérée, qui offre une stabilité et une traçabilité accrues dans les applications analytiques. Les composés similaires comprennent d'autres statines deutérées et des statines non deutérées telles que :
Atorvastatine : Une autre statine utilisée pour abaisser les taux de cholestérol, mais sans atomes de deutérium.
Pravastatine : Une statine ayant une structure chimique et un profil pharmacocinétique différents.
Rosuvastatine : Connue pour sa forte puissance dans la réduction des taux de cholestérol des lipoprotéines de basse densité.
Lovastatine : Une statine d'origine naturelle ayant des effets hypolipidémiants similaires
La this compound se distingue par son utilisation spécifique comme étalon interne en chimie analytique, offrant une quantification précise et fiable de la simvastatine dans diverses applications de recherche et industrielles.
Propriétés
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-QDGXURMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is Simvastatin-d6 used in the LC-MS-MS method described in the research paper []?
A1: Simvastatin-d6 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS-MS) method developed by the researchers []. Internal standards are crucial for accurate quantification in analytical chemistry, particularly when analyzing complex biological samples like plasma.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


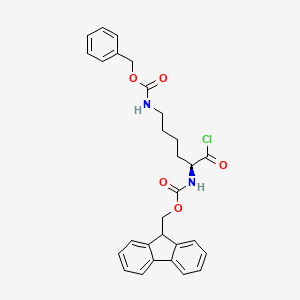
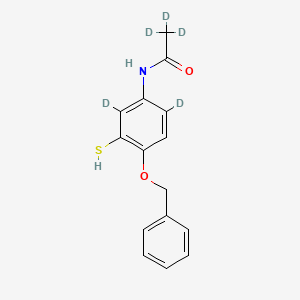
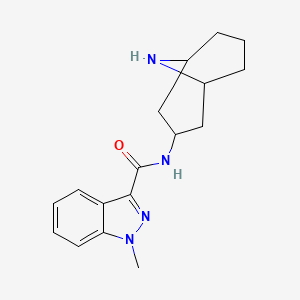
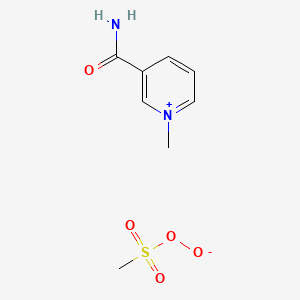


![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)
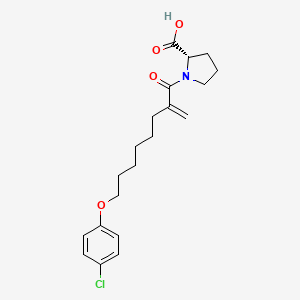

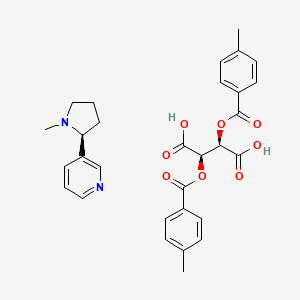
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)

